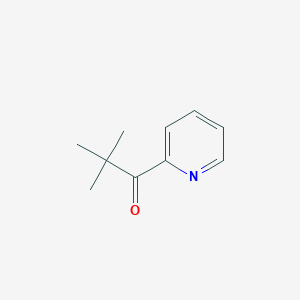

T-Butyl 2-pyridyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

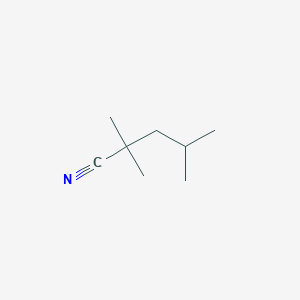

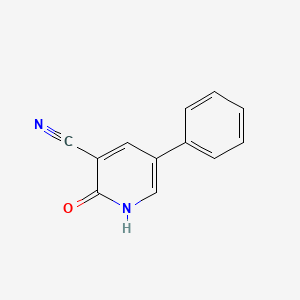

T-Butyl 2-pyridyl ketone (TBPK) is a chemical compound with the molecular formula C10H13NO . It is also known by other names such as 2,2-Dimethyl-1-(2-pyridinyl)-1-propanone .

Synthesis Analysis

A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported. In this method, the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .Molecular Structure Analysis

The molecular structure of TBPK consists of a pyridine ring attached to a ketone group. The molecular weight of TBPK is approximately 163.216 Da .Chemical Reactions Analysis

The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions. This challenge was coined the “2-pyridyl organometallic cross-coupling problem” .Physical And Chemical Properties Analysis

TBPK has a density of approximately 1.0±0.1 g/cm3, a boiling point of 235.3±13.0 °C at 760 mmHg, and a flash point of 101.9±27.3 °C . It has a polar surface area of 30 Å2 and a molar volume of 163.8±3.0 cm3 .Aplicaciones Científicas De Investigación

Application 1: Synthesis of 2-Pyridyl Ketone Library in Continuous Flow

- Summary of the Application : T-Butyl 2-pyridyl ketone is used in the synthesis of a 2-pyridyl ketone library in continuous flow . 2-Pyridyl ketones are important building blocks for the production of pharmaceuticals, agrochemicals, and functional materials . They are employed as precursors of chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .

- Methods of Application or Experimental Procedures : The 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones . This protocol functions broadly on a variety of esters and has been applied to the synthesis of TGF-β type 1 receptor inhibitor LY580276 intermediate in an environmentally friendly method .

- Results or Outcomes : The method is rapid, reliable, and cost-efficient to afford diverse kinds of 2-pyridyl ketones in the compound library .

Application 2: Catalyst and Reagent in Organic Synthesis

- Summary of the Application : T-Butyl 2-pyridyl ketone is commonly employed as a catalyst and a reagent in organic synthesis. It enables the creation of novel molecules with complex structures.

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific synthesis process. Generally, T-Butyl 2-pyridyl ketone can be used in reactions to catalyze certain transformations or as a reagent to introduce specific functional groups.

Safety And Hazards

Direcciones Futuras

The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles is a topic of interest in the field of chemistry. This encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .

Propiedades

IUPAC Name |

2,2-dimethyl-1-pyridin-2-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2,3)9(12)8-6-4-5-7-11-8/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHFMKSCCBAWAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339461 |

Source

|

| Record name | T-BUTYL 2-PYRIDYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

T-Butyl 2-pyridyl ketone | |

CAS RN |

31595-32-1 |

Source

|

| Record name | T-BUTYL 2-PYRIDYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1-(pyridin-2-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,2-Dimethylpropanoyl)amino]benzoic acid](/img/structure/B1296536.png)

![4-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1296539.png)

![1-Oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1296545.png)